molecular formula CH3NaO3S2 B13774733 Sodium mercaptomethanesulfonate CAS No. 68928-43-8

Sodium mercaptomethanesulfonate

Cat. No.: B13774733
CAS No.: 68928-43-8
M. Wt: 150.16 g/mol
InChI Key: WBIKPQSRRXSSPQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium mercaptomethanesulfonate can be synthesized through the reaction of mercaptoethanol with sodium bisulfite under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification processes to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional steps such as crystallization and drying to produce the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: Sodium mercaptomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce thiol-containing compounds .

Scientific Research Applications

Sodium mercaptomethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

Sodium mercaptomethanesulfonate exerts its effects by interacting with toxic metabolites of certain chemotherapy drugs, such as acrolein. It forms stable, non-toxic compounds with these metabolites, thereby reducing their harmful effects on the body. The compound also acts as an inhibitor of myeloperoxidase, modulating its catalytic activity and function .

Comparison with Similar Compounds

  • Sodium 2-mercaptoethanesulfonate
  • Coenzyme M sodium salt
  • HS-CoM Na

Comparison: Sodium mercaptomethanesulfonate is unique in its ability to form stable, non-toxic compounds with toxic metabolites of chemotherapy drugs, making it particularly valuable in medical applications. Its thiol group allows it to participate in a variety of chemical reactions, providing versatility in both research and industrial settings .

Properties

CAS No.

68928-43-8

Molecular Formula

CH3NaO3S2

Molecular Weight

150.16 g/mol

IUPAC Name

sodium;sulfanylmethanesulfonate

InChI

InChI=1S/CH4O3S2.Na/c2-6(3,4)1-5;/h5H,1H2,(H,2,3,4);/q;+1/p-1

InChI Key

WBIKPQSRRXSSPQ-UHFFFAOYSA-M

Canonical SMILES

C(S)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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